molecular formula C23H25N3O3 B2618155 1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one CAS No. 1396682-77-1

1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2618155
CAS RN: 1396682-77-1
M. Wt: 391.471
InChI Key: BHBLXLJZFHRUBG-UHFFFAOYSA-N
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Description

1-(3-(3-(2-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-phenylbutan-1-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Scientific Research Applications

Azetidinone and Oxadiazole Derivatives in Chemical Synthesis and Biological Activity

Chemical Synthesis and Structural Insights : Azetidinones and oxadiazoles, which are structural components of the compound , have been extensively studied for their chemical behaviors and synthetic applications. For instance, the formation of azetinones through reactions involving β-lactam-4-ylidenes demonstrates intricate pathways in organic synthesis, providing insights into the structural rearrangements and intermolecular interactions of such compounds (Zoghbi & Warkentin, 1992). Moreover, the study on crystal packing of methoxybenzyl and methoxyphenylethyl-1,3,4-oxadiazole-2(3H)-thiones reveals the influence of molecular structure on solid-state arrangements, which is crucial for understanding the physical properties of such compounds (Khan, Ibrar, & Simpson, 2014).

Biological Activities and Applications : Research into the biological activities of compounds containing azetidinone and oxadiazole moieties has shown significant potential in developing new therapeutic agents. For example, studies have highlighted the antibacterial and anticonvulsant properties of these derivatives, showcasing their utility in medicinal chemistry and drug design. Compounds such as N-(substituted benzothiazol-2-yl)amides, which share structural similarities with the compound , have demonstrated promising anticonvulsant and neuroprotective effects, suggesting potential applications in treating neurological disorders (Hassan, Khan, & Amir, 2012).

properties

IUPAC Name

1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-3-19(16-9-5-4-6-10-16)23(27)26-14-18(15-26)22-24-21(25-29-22)13-17-11-7-8-12-20(17)28-2/h4-12,18-19H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBLXLJZFHRUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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